Quantified Neurochemical Differentiation: Norepinephrine vs. Dopamine Transporter Selectivity in Rat Brain Synaptosomes
In direct head-to-head assays using rat brain synaptosomes, Phenpromethamine (MPPA) displays a starkly different transporter release profile compared to amphetamine and methamphetamine. While amphetamine and methamphetamine are highly potent and balanced releasers at both DAT and NET, Phenpromethamine is significantly less potent and shows a clear preference for the norepinephrine transporter. [1]
| Evidence Dimension | Transporter-mediated monoamine release potency and selectivity |
|---|---|
| Target Compound Data | Phenpromethamine (MPPA) EC50 at DAT: 574 ± 52 nM (%Emax: 103); EC50 at NET: 154 ± 25 nM (%Emax: 80). NET/DAT Ratio: 0.27. |
| Comparator Or Baseline | Amphetamine EC50 at DAT: 5 ± 1 nM (%Emax: 104); EC50 at NET: 9 ± 2 nM (%Emax: 95). NET/DAT Ratio: 1.80. Methamphetamine EC50 at DAT: 7 ± 2 nM (%Emax: 108); EC50 at NET: 16 ± 3 nM (%Emax: 97). NET/DAT Ratio: 2.29. BMPEA EC50 at DAT: 627 ± 102 nM; EC50 at NET: 126 ± 21 nM. |
| Quantified Difference | Phenpromethamine is >115-fold less potent at DAT and >17-fold less potent at NET compared to amphetamine. Its DAT/NET EC50 ratio (0.27) is approximately 6.7-fold lower than amphetamine's (1.80), indicating a pronounced preference for NET over DAT. |
| Conditions | Rat brain synaptosomes; [3H]MPP+ release assay; n = 3-5 independent experiments. |
Why This Matters
This selectivity profile indicates that Phenpromethamine will not serve as a functional substitute for amphetamine or methamphetamine in studies focused on dopaminergic activity, and its unique NET bias must be a critical factor in experimental design and material selection.
- [1] Schindler CW, Thorndike EB, Rice KC, Partilla JS, Baumann MH. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. J Pharmacol Exp Ther. 369(3): 328–336. Table 1. View Source
